N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a piperidine carboxamide derivative featuring a benzodioxole methyl group and a 5-chloropyrimidinyloxy substituent. The benzodioxole moiety is a common pharmacophore contributing to lipophilicity and target binding, while the 5-chloropyrimidinyl group may enhance electronic interactions in biological systems.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c19-13-8-20-17(21-9-13)27-14-2-1-5-23(10-14)18(24)22-7-12-3-4-15-16(6-12)26-11-25-15/h3-4,6,8-9,14H,1-2,5,7,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOHWGPBZMGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that it may interact with its targets by binding to specific sites, thereby altering their function. .
Biochemical Pathways
It is possible that it may influence multiple pathways, depending on its targets
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the nature of the compound’s interaction with its targets and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a piperidine ring, a benzo[d][1,3]dioxole moiety, and a chloropyrimidine group. The molecular formula is with a molecular weight of approximately 348.80 g/mol. Its structure can be represented as follows:
Pharmacological Profile
The biological activity of this compound has been evaluated for various pharmacological effects:
1. Anticancer Activity:
Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects:
The compound has been screened for anti-inflammatory activity. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins . In one study, related compounds showed up to 86% inhibition of inflammation within the first hour after administration .
3. Antimicrobial Activity:
Compounds similar to this one have also been evaluated for antibacterial properties. The presence of the piperidine moiety is linked with enhanced antibacterial activity against various strains .
The proposed mechanism of action involves the inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. The benzo[d][1,3]dioxole moiety is thought to enhance the lipophilicity of the compound, facilitating better interaction with cellular membranes and target proteins.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound and tested their efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Study 2: Anti-inflammatory Assessment
A recent investigation into the anti-inflammatory properties demonstrated that the compound significantly reduced levels of inflammatory cytokines such as IL-1β in vitro. This study highlighted its potential as a therapeutic agent in managing inflammatory diseases .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Anti-inflammatory | Moderate | |
| Antimicrobial | Variable |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Piperidine Derivative | Anticancer | Induces apoptosis |
| Benzo[d][1,3]dioxole | Anti-inflammatory | COX inhibition |
| Chloropyrimidine | Antimicrobial | Bacterial inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Molecular Comparisons
Substituent Effects on Properties
- Halogen vs. Trifluoromethyl : The target compound’s 5-chloropyrimidinyl group (Cl) may engage in halogen bonding, whereas the CF₃ group in enhances electronegativity and resistance to oxidative metabolism.
- Steric Considerations : Compound 3w incorporates a bulky 2-benzoylphenyl group, which might reduce membrane permeability compared to the target compound’s smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
